molecular formula C16H12F2N2S3 B2998656 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole CAS No. 338772-55-7

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole

Cat. No.: B2998656
CAS No.: 338772-55-7
M. Wt: 366.46
InChI Key: JTWHQAITCCQJOM-UHFFFAOYSA-N
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Description

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the C3 and C5 positions with 4-fluorobenzylsulfanyl groups. The 1,2,4-thiadiazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHQAITCCQJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

The biological and chemical properties of 1,2,4-thiadiazoles are highly substituent-dependent. Key analogs include:

Compound Name Substituents Key Properties/Activities Reference
3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole 4-Fluorophenyl (direct aryl) White crystal; structural simplicity
3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole 4-Chlorophenyl (direct aryl) Enhanced antimicrobial activity
3,5-Diiodo-1,2,4-thiadiazole Iodine atoms Cross-coupling precursor for drug synthesis
3,5-Bis(pyridin-3-yl)-1,2,4-thiadiazole Pyridinyl groups Aromatase inhibitor (anticancer)
3,5-Bis[(4-bromobenzyl)thio]-1,2,4-thiadiazole 4-Bromobenzylsulfanyl Structural analog with bromine substitution

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) in the target compound may enhance metabolic stability compared to electron-donating groups like methoxy .
  • Linker Moieties: Sulfanyl-linked benzyl groups (target compound) increase flexibility and lipophilicity compared to direct aryl substitutions (e.g., ), which could influence membrane permeability.

Physicochemical Properties

  • Solubility: Fluorinated compounds (e.g., ) generally exhibit lower aqueous solubility than non-fluorinated analogs but improved lipid solubility.
  • Crystallinity: Analogs like 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole form stable crystals suitable for X-ray analysis , suggesting similar crystallinity for the target compound.

Biological Activity

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Chemical Formula : C16_{16}H12_{12}F2_2N2_2S3_3
CAS Number : 338772-55-7

The compound features a thiadiazole ring substituted with two 4-fluorobenzylsulfanyl groups. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole in the presence of sodium hydroxide in an organic solvent like dimethylformamide (DMF) under reflux conditions. Purification is achieved through recrystallization or column chromatography .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. For instance:

  • Mechanism of Action : It is believed that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival. This may include inhibition of protein kinases or modulation of apoptotic pathways.
  • Case Studies : Research has demonstrated that certain thiadiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. A notable study indicated that compounds similar to this compound showed significant activity against the K562 cell line (chronic myelogenous leukemia), with IC50_{50} values indicating effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50_{50} ValuesReferences
AntimicrobialVarious bacterial strainsNot specified
AnticancerK562 (CML), MCF-7 (breast cancer)Varies (specific values not provided for this compound)

Detailed Research Insights

  • Anticancer Studies : A study focusing on structurally similar compounds reported significant anticancer activity against breast cancer cells (MCF-7). The mechanism involved the inhibition of critical proteins that regulate cell cycle progression and apoptosis .
  • Molecular Docking Studies : Computational studies have suggested that the unique structure of this compound allows for favorable interactions with target proteins involved in cancer pathways. This structural advantage may enhance its efficacy compared to other thiadiazole derivatives .
  • Structure-Activity Relationship (SAR) : The presence of fluorine atoms has been correlated with increased biological activity due to enhanced metabolic stability and solubility characteristics .

Q & A

Q. What green synthesis methods are available for preparing 3,5-disubstituted 1,2,4-thiadiazoles?

The oxidative dimerization of thioamides in water using molecular oxygen as an oxidant offers a sustainable route. This method avoids toxic solvents and achieves moderate-to-high yields (45–93%) under mild conditions (e.g., 80–140°C). Key steps include optimizing catalyst/base systems (e.g., K₃PO₄ in DMSO) and characterizing products via NMR and elemental analysis .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 3,5-bis(aryl)-1,2,4-thiadiazoles?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substitution patterns, while elemental analysis confirms stoichiometry. Single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for 3,5-bis(4-fluorophenyl)-1,2,4-thiadiazole (C, H, N, S content: <0.3% deviation from calculated values) .

Q. How can researchers assess the purity and stability of 1,2,4-thiadiazole derivatives during synthesis?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) monitors reaction progress and purity. Stability under varying pH and temperature conditions can be tested via accelerated degradation studies (e.g., 40–80°C, 24–72 hours) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of 1,2,4-thiadiazoles for drug discovery?

The 3,5-diiodo-1,2,4-thiadiazole intermediate allows selective C–C bond formation via Sonogashira or Suzuki–Miyaura cross-coupling. For example, iodine at the C5 position (adjacent to sulfur) reacts preferentially with phenylacetylene, enabling stepwise arylation/alkynylation .

Q. How do structural modifications of 1,2,4-thiadiazoles impact their anticancer activity?

Substitution with electron-withdrawing groups (e.g., halogens) enhances antiproliferative effects. For instance, 3,5-diiodo-1,2,4-thiadiazole exhibits IC₅₀ values of 8–15 µM against A431 (epidermoid carcinoma) and PC-3 (prostate adenocarcinoma) cell lines. Hybridization with pharmacophores like erlotinib further improves selectivity .

Q. What computational tools predict the electronic properties of 1,2,4-thiadiazole-based materials for optoelectronics?

Density functional theory (DFT) calculations model HOMO-LUMO gaps and charge transport behavior. Derivatives like 3,5-bis(3-(1-phenyl-1H-benzimidazol-2-yl)phenyl)-1,2,4-thiadiazole show narrow bandgaps (~2.8 eV), making them suitable as electron-transport layers in OLEDs .

Q. How can contradictory biological activity data across studies be resolved?

Standardize assay protocols (e.g., cell line origin, passage number, incubation time) and validate results with dose-response curves. For example, discrepancies in cytotoxicity of bis(erlotinib)-thiadiazole isomers (3:2 ratio) highlight the need for isomer-specific activity profiling .

Methodological Considerations

  • Synthetic Optimization : Screen bases (e.g., LiOtBu vs. K₃PO₄) and solvents (DMSO vs. toluene) to improve yields .
  • Biological Evaluation : Use MTT assays for cytotoxicity and flow cytometry for apoptosis/cycle analysis .
  • Material Characterization : Employ cyclic voltammetry to assess redox behavior in optoelectronic applications .

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